molecular formula C6H12O2 B2969035 3-Ethoxycyclobutan-1-ol CAS No. 78119-92-3

3-Ethoxycyclobutan-1-ol

Cat. No. B2969035
CAS RN: 78119-92-3
M. Wt: 116.16
InChI Key: QZQDATNTJZMTMH-UHFFFAOYSA-N
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Description

3-Ethoxycyclobutan-1-ol is an organic compound with the molecular formula C6H12O2 . It has a molecular weight of 116.16 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 3-Ethoxycyclobutan-1-ol is 1S/C6H12O2/c1-2-8-6-3-5(7)4-6/h5-7H,2-4H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Ethoxycyclobutan-1-ol has a molecular weight of 116.16 . It is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Photochemical Reactivity

The photochemical reactivity of 3-ethoxycyclobutan-1-ol derivatives has been explored in various studies. For instance, the photochemical reactivity of 3-ethoxycarbonylfurocoumarin, a derivative of 3-ethoxycyclobutan-1-ol, demonstrates the formation of cyclobutane with alkenes upon irradiation, revealing interesting site-selectivity differences in solution versus DNA (Ratiner & Otsuki, 1989).

Polymerization and Copolymerization

3-Ethoxycyclobutan-1-ol derivatives have shown potential in polymer chemistry. Spontaneous copolymerizations of derivatives like 1,1,2,2-tetracyano-3-ethoxycyclobutane with oxiranes have been reported, indicating the ability of these compounds to form high molecular weight copolymers under ambient conditions (Yokozawa et al., 1996).

Organic Synthesis

The compound has been utilized in organic synthesis, particularly in cycloaddition reactions. For example, 3-Ethoxycyclobutanones reacted with silyl enol ethers to give formal [4+2] cycloadducts, useful in the preparation of highly oxygenated cyclohexanone derivatives (Matsuo et al., 2009).

Lewis Acid-Catalyzed Reactions

In Lewis acid-catalyzed reactions, arylmethylenecyclopropanes interact with derivatives of 3-ethoxycyclobutan-1-ol to produce functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives, suggesting a wide range of synthetic applications (Yao & Shi, 2007).

Antimicrobial Activity

Cobalt(II), copper(II), nickel(II), and zinc(II) complexes of novel Schiff base ligands containing cyclobutane rings demonstrated antimicrobial activities against various microorganisms, indicating the biological activity potential of these compounds (Cukurovalı et al., 2002).

Synthesis of Biological Precursors

The compound has also been used in the synthesis of biological precursors. For example, a novel biosynthesis route of (R)-ethyl-3-hydroxyglutarate, a precursor for the synthesis of the chiral side chain of rosuvastatin, was created using a derivative of 3-ethoxycyclobutan-1-ol (Dong et al., 2010).

Safety and Hazards

The safety information for 3-Ethoxycyclobutan-1-ol indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-ethoxycyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-8-6-3-5(7)4-6/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQDATNTJZMTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxycyclobutan-1-ol

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